Azetidine derivative 5
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Overview
Description
Azetidine derivative 5 is a fascinating four-membered nitrogen-containing heterocycle. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds . This compound has garnered interest in various fields, including organic synthesis, medicinal chemistry, and materials science .
Preparation Methods
The synthesis of azetidine derivative 5 can be achieved through several methods. One common approach involves the cyclization of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis from alkyl dihalides and primary amines under microwave irradiation . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability .
Chemical Reactions Analysis
Azetidine derivative 5 undergoes various chemical reactions, including:
Scientific Research Applications
Azetidine derivative 5 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of azetidine derivative 5 involves its interaction with specific molecular targets and pathways. The ring strain of the azetidine moiety facilitates its reactivity, allowing it to interact with enzymes and other biological molecules . This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its therapeutic effects .
Comparison with Similar Compounds
Azetidine derivative 5 can be compared with other similar compounds, such as aziridines, pyrrolidines, and piperidines . While aziridines have higher ring strain and are less stable, pyrrolidines and piperidines are more stable but less reactive . The unique balance of stability and reactivity in this compound makes it particularly valuable in various applications .
Similar compounds include:
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain.
Piperidines: Six-membered nitrogen-containing heterocycles with even lower ring strain.
This compound stands out due to its optimal balance of reactivity and stability, making it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C23H23N3O2 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
1-[3-[1-hydroxy-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethyl]azetidin-1-yl]-2-phenylethanone |
InChI |
InChI=1S/C23H23N3O2/c27-22(17-13-25(14-17)23(28)10-16-6-2-1-3-7-16)11-20-18-8-4-5-9-19(18)21-12-24-15-26(20)21/h1-9,12,15,17,20,22,27H,10-11,13-14H2 |
InChI Key |
XCPKPBVNKDRBNO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC=C2)C(CC3C4=CC=CC=C4C5=CN=CN35)O |
Origin of Product |
United States |
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